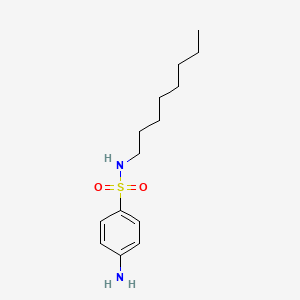
4-Amino-n-octylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-n-octylbenzenesulfonamide is an organic compound with the molecular formula C14H24N2O2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n-octylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with n-octylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-n-octylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Sulfonic acids and their derivatives.
Substitution: Various substituted sulfonamides and their derivatives.
Applications De Recherche Scientifique
4-Amino-n-octylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-n-octylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-isopropylbenzamide
- 4-Amino-N,N-didodecylbenzamide
- 4-Amino-N-hexadecylbenzamide
- 4-Methyl-N-octylbenzenesulfonamide
- 4-Nitro-N-octylbenzenesulfonamide
Uniqueness
4-Amino-n-octylbenzenesulfonamide is unique due to its specific structure, which includes an octyl group attached to the nitrogen atom of the sulfonamide group. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry. Additionally, its potential biological activities, such as enzyme inhibition, further distinguish it from other similar compounds.
Propriétés
Numéro CAS |
67491-89-8 |
|---|---|
Formule moléculaire |
C14H24N2O2S |
Poids moléculaire |
284.42 g/mol |
Nom IUPAC |
4-amino-N-octylbenzenesulfonamide |
InChI |
InChI=1S/C14H24N2O2S/c1-2-3-4-5-6-7-12-16-19(17,18)14-10-8-13(15)9-11-14/h8-11,16H,2-7,12,15H2,1H3 |
Clé InChI |
NFFFEINZRAHCOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















